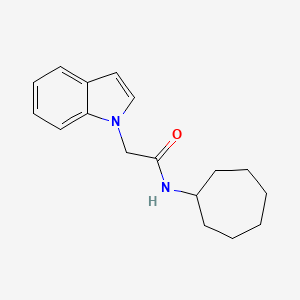

N-cycloheptyl-2-(1H-indol-1-yl)acetamide

Description

The exact mass of the compound N-cycloheptyl-2-(1H-indol-1-yl)acetamide is 270.173213330 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cycloheptyl-2-(1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-2-(1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-17(18-15-8-3-1-2-4-9-15)13-19-12-11-14-7-5-6-10-16(14)19/h5-7,10-12,15H,1-4,8-9,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGOSVLBUDZIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Synthetic Methodology of N-cycloheptyl-2-(1H-indol-1-yl)acetamide

Introduction & Structural Analysis

The molecule N-cycloheptyl-2-(1H-indol-1-yl)acetamide represents a specific subclass of the indole pharmacophore: the Indole-1-yl acetamides . Unlike the more common tryptamine derivatives or JWH-series cannabinoids (which typically feature substitution at the indole C3 position), this molecule features an acetamide linker attached directly to the indole nitrogen (N1).

This structural distinction is critical for researchers. The N1-substitution pattern alters the electronic distribution of the indole ring and changes the vector of the lipophilic tail (the cycloheptyl group), significantly impacting receptor binding affinity (e.g., for TSPO translocator proteins or antimicrobial targets) compared to its C3-isomers.

Pharmacophore Decomposition

The molecule can be deconstructed into three functional domains:

-

The Core (1H-Indole): An aromatic bicyclic system providing π-π stacking interactions.

-

The Linker (Acetamide): A 2-carbon spacer with a carbonyl and amide nitrogen. This provides rotational freedom and hydrogen bond acceptor/donor sites.

-

The Lipophilic Tail (Cycloheptyl): A 7-membered saturated ring. This bulky hydrophobic group is essential for membrane penetration and hydrophobic pocket occupancy in protein targets.

Retrosynthetic Logic

To synthesize this molecule efficiently, we employ a convergent synthesis strategy. The molecule is disconnected at the Indole-Nitrogen bond, revealing two primary precursors: 1H-Indole and an electrophilic alkylating agent (2-chloro-N-cycloheptylacetamide).

Figure 1: Retrosynthetic analysis showing the disconnection into the indole core and the linker-tail assembly.

Synthetic Methodology

The synthesis is executed in two phases. Phase 1 constructs the linker-tail assembly. Phase 2 attaches this assembly to the indole core via nucleophilic substitution (SN2).

Phase 1: Synthesis of 2-chloro-N-cycloheptylacetamide

This step involves the Schotten-Baumann reaction or anhydrous acylation of cycloheptylamine.

-

Reagents: Cycloheptylamine, Chloroacetyl chloride, Triethylamine (Et3N).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Temperature: 0°C to Room Temperature (RT).

Protocol:

-

Dissolve cycloheptylamine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: Exothermic reaction.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then brine. Dry over MgSO4 and concentrate.

-

Yield: Expect >90% as a white solid.

Phase 2: N-Alkylation of Indole

This is the critical step. The indole nitrogen (pKa ≈ 16) must be deprotonated to form a nucleophilic indolyl anion, which then attacks the alkyl chloride.

-

Reagents: 1H-Indole, Sodium Hydride (NaH, 60% dispersion), Phase 1 Product.

-

Solvent: N,N-Dimethylformamide (DMF) (Dry).

-

Mechanism: SN2 Nucleophilic Substitution.

Protocol:

-

Deprotonation: In a flame-dried flask, suspend NaH (1.2 eq) in dry DMF at 0°C.

-

Add 1H-Indole (1.0 eq) portion-wise. Evolution of H2 gas will be observed. Stir at RT for 30 minutes until the solution becomes clear/brown (Indolyl anion formation).

-

Coupling: Cool back to 0°C. Add 2-chloro-N-cycloheptylacetamide (1.1 eq) dissolved in minimal DMF dropwise.

-

Reaction: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Carefully pour the reaction mixture into ice-cold water. The product should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Figure 2: Reaction pathway for the N-alkylation of indole using Sodium Hydride.

Physicochemical Profiling

For drug development applications, understanding the "drug-likeness" of the scaffold is essential.

| Property | Value (Predicted) | Significance |

| Molecular Formula | C17H22N2O | Core composition.[1] |

| Molecular Weight | 270.37 g/mol | Fits Lipinski's Rule of 5 (<500). |

| LogP (Lipophilicity) | ~3.8 - 4.2 | Highly lipophilic due to cycloheptyl ring. Good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Low count favors bioavailability. |

| H-Bond Acceptors | 2 (Amide O, Indole N) | Indole N lone pair is part of aromatic system, poor acceptor. |

| PSA (Polar Surface Area) | ~32 Ų | Excellent for blood-brain barrier (BBB) penetration. |

Analytical Validation

To confirm the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The key differentiator between the target (N-substituted) and its isomer (C3-substituted) is the chemical shift of the indole C2 proton and the methylene linker.

Proton NMR (1H-NMR) Expectation

Solvent: DMSO-d6 or CDCl3

-

Indole C2-H: A doublet or broad singlet around 7.1 - 7.3 ppm . In C3-substituted indoles (like tryptamines), this proton is often distinct, but in N-substituted indoles, the symmetry is broken differently.

-

Methylene Linker (N-CH2-CO): This is the diagnostic peak.

-

N-substituted (Target): Singlet at 4.8 - 5.0 ppm . The deshielding effect of the aromatic nitrogen shifts this downfield.

-

Contrast with C3-substituted: Would appear upfield around 3.6 - 3.8 ppm.

-

-

Amide NH: Broad singlet, 5.5 - 6.5 ppm (exchangeable with D2O).

-

Cycloheptyl Ring: Multiplets in the aliphatic region 1.4 - 1.9 ppm (12 protons) and a methine proton (CH-N) around 3.9 - 4.1 ppm .

Mass Spectrometry

-

ESI-MS: Expect [M+H]+ peak at m/z 271.18 .

-

Fragmentation: Loss of the cycloheptylamine group often yields a characteristic tropylium-like ion or indole-acetyl fragment.

References

-

Indole N-Alkylation Methodology

-

Indole-1-acetamide Biological Activity

-

TSPO Ligand Research (Structural Context)

- Title: 2-Phenylindol-3-ylglyoxylamides as potent and selective ligands for the transloc

- Source:Journal of Medicinal Chemistry.

- Context: Provides comparative SAR d

-

URL:[Link]

-

Cycloheptyl Group in Drug Design

- Title: The cycloheptyl group in medicinal chemistry: A privileged lipophilic moiety.

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Explains the steric and lipophilic advantages of the 7-membered ring.

-

URL:[Link]

Sources

Structural and Pharmacological Profiling of N-cycloheptyl-2-(1H-indol-1-yl)acetamide: A Technical Whitepaper

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the rational design of small molecules often relies on the hybridization of privileged scaffolds with lipophilic pharmacophores. N-cycloheptyl-2-(1H-indol-1-yl)acetamide represents a highly specific, synthetically tractable chemical entity that leverages the well-documented pharmacological utility of the indole-1-acetamide core.

-

IUPAC Name: N-cycloheptyl-2-(1H-indol-1-yl)acetamide

-

Common Synonyms: 2-(1H-indol-1-yl)-N-cycloheptylacetamide; N-cycloheptyl-2-indol-1-yl-acetamide; 1H-Indole-1-acetamide, N-cycloheptyl-[1].

-

Structural Classification: N-substituted indole-1-acetamide[2].

This whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, mechanistic rationale in neuropharmacology, and a self-validating synthetic workflow designed for high-yield laboratory production.

Physicochemical Parameters & Druglikeness

The molecular architecture of N-cycloheptyl-2-(1H-indol-1-yl)acetamide is optimized for central nervous system (CNS) penetration. The integration of a bulky cycloheptyl ring significantly increases the lipophilic surface area, which is a critical driver for binding affinity in deep hydrophobic receptor pockets.

| Parameter | Value | Pharmacological Significance |

| Molecular Formula | C₁₇H₂₂N₂O | Defines the stoichiometric boundaries of the molecule. |

| Molecular Weight | 270.37 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| Topological Polar Surface Area | 29.1 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų required for CNS drugs). |

| Predicted LogP | ~3.8 | Optimal lipophilicity for membrane partitioning and hydrophobic pocket binding. |

| Hydrogen Bond Donors (HBD) | 1 | Single amide NH minimizes desolvation energy penalties during receptor binding. |

| Hydrogen Bond Acceptors (HBA) | 1 | Single carbonyl oxygen acts as a highly directional hydrogen bond acceptor. |

Mechanistic Pharmacology: The Indole-1-Acetamide Scaffold

The biological relevance of the indole-1-acetamide core is deeply rooted in its capacity to modulate the Translocator Protein (TSPO) , an 18 kDa outer mitochondrial membrane protein formerly known as the peripheral benzodiazepine receptor (PBR)[3].

The TSPO Axis and Neuroprotection

Indole-N-acetamides are recognized as a privileged class of TSPO ligands. Authoritative studies on structurally analogous compounds, such as, have demonstrated that this exact scaffold binds to TSPO with nanomolar affinity[4]. The binding event triggers a cascade that recruits the Steroidogenic Acute Regulatory (StAR) protein, facilitating the influx of cytosolic cholesterol into the mitochondria. This is the rate-limiting step in the synthesis of pregnenolone and downstream neurosteroids, which exert profound anti-apoptotic and neuroprotective effects.

The Role of the Cycloheptyl Pharmacophore

The substitution of the amide nitrogen with a cycloheptyl group is a deliberate structural choice. Large, flexible cycloalkyl rings act as lipophilic anchors. In recent medicinal chemistry campaigns—such as the optimization of sEH inhibitors—the incorporation of an was shown to drastically enhance target residence time and functional efficacy by perfectly occupying hydrophobic sub-pockets[5].

TSPO-mediated neurosteroidogenesis pathway activated by indole-1-acetamide ligands.

Synthetic Methodology: A Self-Validating Workflow

To ensure high-fidelity generation of N-cycloheptyl-2-(1H-indol-1-yl)acetamide, the following 3-step protocol is engineered with built-in causality and self-validating checkpoints.

Three-step synthetic workflow for N-cycloheptyl-2-(1H-indol-1-yl)acetamide.

Step 1: N-Alkylation of 1H-Indole

-

Causality: Indole is a weak acid (pKa ~16.2). To prevent competing C3-alkylation, irreversible deprotonation of the indole nitrogen is required. Sodium hydride (NaH) acts as a strong, non-nucleophilic base to generate the reactive indolyl anion.

-

Protocol:

-

Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert argon atmosphere.

-

Add 1H-indole (1.0 eq) dropwise as a solution in DMF. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Introduce ethyl bromoacetate (1.1 eq) dropwise.

-

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is validated as complete when the highly UV-active starting indole spot disappears entirely, yielding ethyl 2-(1H-indol-1-yl)acetate.

Step 2: Saponification to 2-(1H-indol-1-yl)acetic acid

-

Causality: The ester must be hydrolyzed to a free carboxylic acid to enable the final coupling. Lithium hydroxide (LiOH) in a biphasic system provides quantitative cleavage without degrading the electron-rich indole core.

-

Protocol:

-

Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

-

-

Self-Validation: Upon completion, remove organic solvents in vacuo and acidify the aqueous layer to pH ~2 using 1M HCl. The product, 2-(1H-indol-1-yl)acetic acid, will precipitate as a white solid, effectively self-purifying from the reaction matrix. Filter and dry under vacuum.

Step 3: Amide Coupling with Cycloheptylamine

-

Causality: Direct condensation of amines and carboxylic acids requires extreme, degradative heat. HATU is utilized as a premier coupling reagent because it generates a highly reactive HOAt ester, which rapidly acylates sterically hindered aliphatic amines (like cycloheptylamine) at room temperature.

-

Protocol:

-

Dissolve 2-(1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) as a proton sponge, followed by HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

-

Add cycloheptylamine (1.1 eq) and stir at room temperature for 12 hours.

-

-

Self-Validation: Perform a sequential aqueous workup: wash the organic layer with saturated NaHCO₃ (to remove acidic byproducts) and 1M HCl (to remove unreacted amine). Concentration of the organic layer yields the pure target compound.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized N-cycloheptyl-2-(1H-indol-1-yl)acetamide, the following analytical signatures must be observed:

-

LC-MS (ESI+): A dominant molecular ion peak at m/z 271.1 [M+H]⁺, corresponding to the exact mass of the protonated species.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a broad singlet at ~5.5 ppm (1H, amide NH), a sharp singlet at ~4.7 ppm (2H, α-CH₂ adjacent to the indole nitrogen), and a multiplet at ~3.9 ppm (1H, cycloheptyl CH-N). The indole aromatic protons will appear as distinct multiplets between 6.5 and 7.6 ppm.

References

-

Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

The peripheral-type benzodiazepine receptor and the cardiovascular system. Implications for drug development. Pharmacology & Therapeutics. URL:[Link]

-

Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

INDOLE-N-ACETAMIDE Compound Summary. NCATS Inxight Drugs. URL:[Link]

Sources

- 1. N-cycloheptyl-2-(2,3-dihydroindol-1-yl)acetamide | 885428-25-1 [chemicalbook.com]

- 2. INDOLE-N-ACETAMIDE [drugs.ncats.io]

- 3. ovid.com [ovid.com]

- 4. Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of Novel Indole-1-acetamide Derivatives

A Precision Protocol for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

The indole-1-acetamide scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in oncology (Bcl-2 inhibition), virology (HCV NS5B polymerase inhibition), and neurology. Unlike simple N-alkyl indoles, the acetamide linker provides two distinct advantages:

-

Hydrogen Bonding Capability: The amide carbonyl and N-H groups act as hydrogen bond acceptors/donors, significantly enhancing binding affinity to target protein pockets (e.g., kinase ATP-binding sites).

-

Metabolic Stability: The spacer mitigates rapid oxidative metabolism often seen with direct alkyl chains, improving the pharmacokinetic (PK) profile.

This guide details a high-fidelity synthetic pathway for generating novel indole-1-acetamide derivatives. It prioritizes the convergent synthesis strategy, where the indole core and the acetamide side chain are modified separately and then coupled. This approach maximizes library diversity and minimizes late-stage synthetic failure.

Synthetic Architecture

The synthesis is bipartite:

-

Formation of the Electrophile: Synthesis of 2-chloro-N-substituted acetamides.

-

Nucleophilic Substitution: N-alkylation of the indole core.

Visualization: Convergent Synthetic Pathway

Figure 1: Convergent synthetic strategy separating electrophile generation from the core coupling step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (2-chloro-N-substituted acetamide)

This step converts a commercially available amine into a reactive alkylating agent.

Rationale: Chloroacetyl chloride is highly reactive. The use of a weak base (Triethylamine/TEA) scavenges the HCl by-product, preventing protonation of the unreacted amine which would render it non-nucleophilic.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and addition funnel. Purge with Nitrogen (

). -

Solvation: Dissolve the chosen amine (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL). Add Triethylamine (TEA, 12 mmol, 1.2 eq).

-

Cooling: Submerge the flask in an ice-salt bath (

). -

Addition: Dissolve Chloroacetyl chloride (11 mmol, 1.1 eq) in DCM (5 mL) and add it dropwise over 20 minutes.

-

Causality: Rapid addition causes an exotherm that can lead to bis-acylation or decomposition.

-

-

Reaction: Stir at

for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Workup: Wash with water (

mL), 1N HCl (to remove excess amine/TEA), and brine. Dry over -

Validation:

NMR should show a singlet at

Phase 2: N-Alkylation of Indole (The Critical Step)

This is an

System Selection:

-

System A (High Yield/Difficult Substrates): Sodium Hydride (NaH) in DMF.[1]

-

System B (Green/Scale-up): Potassium Carbonate (

) in Acetone or Acetonitrile with catalytic Potassium Iodide (KI).

Protocol (System A - Recommended for Novel Derivatives):

-

Deprotonation: To a flame-dried RBF under

, add the substituted Indole (1.0 eq) and anhydrous DMF (5 mL/mmol). Cool to -

Base Addition: Add NaH (60% dispersion in oil, 1.5 eq) portion-wise.

-

Observation: Vigorous bubbling (

gas). Stir at

-

-

Alkylation: Cool back to

. Add the 2-chloro-N-substituted acetamide (1.2 eq) (dissolved in minimal DMF) dropwise.-

Catalysis Note: If the reaction is sluggish (due to sterics), add 0.1 eq of Potassium Iodide (KI) to generate the more reactive iodo-intermediate in situ (Finkelstein reaction).

-

-

Completion: Stir at RT for 3–12 hours. Monitor by TLC.[2][3]

-

Quench: Pour the mixture carefully onto crushed ice/water.

Visualization: Reaction Mechanism ( )

Figure 2: Mechanistic flow of the base-mediated SN2 N-alkylation.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Indole C2-H | 7.10 – 7.40 | Singlet/Doublet | Confirms indole integrity. |

| Linker ( | 4.80 – 5.10 | Singlet | Primary confirmation of N-alkylation. |

| Amide NH | 8.00 – 10.50 | Broad Singlet | Confirms amide bond retention; |

| Aromatic Protons | 6.50 – 8.00 | Multiplets | Pattern depends on substitution. |

Critical QC Check: If the

Mass Spectrometry (ESI-MS)

-

Positive Mode: Look for

and -

Fragmentation: A characteristic loss of the amine fragment or the indole core may be observed depending on collision energy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase time for anion formation (1h). |

| C3-Alkylation | Solvent polarity too low | Switch to pure DMF or DMSO (promotes ionic dissociation of indolate). |

| Starting Material Remains | Chlorine is a poor leaving group | Add KI (0.5 eq) to facilitate Finkelstein exchange (Cl |

| Oily Product | Residual DMF | Wash organic layer with 5% LiCl solution (removes DMF) during workup. |

References

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 2023.

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 2023.

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 2023.

-

Recent advances in the green synthesis of indole and its derivatives using microwave irradiation. Synthetic Communications, 2024.

-

Selective N-Alkylation of Indoles: Technical Protocol. BenchChem Technical Library, 2025.

Sources

Indole-3-Acetamide Scaffolds in Drug Discovery: Structural Versatility and Therapeutic Mechanisms

Executive Summary: The "Privileged" Linker

In the landscape of medicinal chemistry, the indole ring is canonically defined as a "privileged structure" due to its ability to mimic peptidic residues (tryptophan) and interact with diverse biological targets.[1] However, the indole-3-acetamide sub-scaffold represents a specific, high-value evolution of this core. By extending the indole C3 position with an acetamide linker, researchers introduce a flexible hydrogen-bonding motif that significantly alters solubility, metabolic stability, and target affinity.

This guide analyzes the indole-3-acetamide scaffold, moving beyond its agricultural roots (auxin/IAA) to focus on its critical role in oncology (tubulin inhibition) and antimicrobial potentiation . We provide validated synthetic protocols, structure-activity relationships (SAR), and mechanistic workflows for immediate application in drug discovery pipelines.

Structural Significance & SAR Landscape[2][3][4]

The biological efficacy of indole-3-acetamides is governed by precise substitutions. The scaffold serves as a "head-to-tail" adaptor: the indole head provides

Critical SAR Nodes

-

N1-Position (Indole Nitrogen): Methylation at this site is often a "potency switch." In tubulin inhibitors, N1-methylation prevents hydrogen bond donation, which paradoxically increases affinity by enforcing a hydrophobic fit in the colchicine binding pocket.

-

C5-Position: Electron-donating groups (e.g., -OCH

) or halogens (-Br, -Cl) here modulate the electronic density of the indole ring, affecting metabolic stability and residence time. -

Amide Nitrogen: This is the diversity vector. Bulky lipophilic groups (e.g., 3,4,5-trimethoxyphenyl) attached here are essential for anticancer activity, mimicking the pharmacophore of Combretastatin A-4.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution nodes for optimizing biological activity.

Therapeutic Mechanisms: Oncology Deep Dive

The most commercially relevant application of indole-3-acetamides is in the development of Microtubule Targeting Agents (MTAs) . Unlike taxanes (stabilizers), specific indole acetamides act as destabilizers.

Mechanism of Action: Tubulin Destabilization

Compounds such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide function by binding to the colchicine-binding site at the interface of

-

Binding: The indole moiety stacks against hydrophobic residues (Val, Leu), while the acetamide carbonyl engages in H-bonding.

-

Inhibition: This occupation prevents the curvature change required for straight microtubule formation.

-

Catastrophe: The microtubule depolymerizes, leading to G2/M phase arrest .

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase activation.

Pathway Visualization

Figure 2: Mechanistic pathway of indole-3-acetamide derivatives inducing apoptotic cell death via tubulin destabilization.

Synthetic Strategies & Protocols

To ensure reproducibility, we recommend the CDI (1,1'-Carbonyldiimidazole) coupling method over standard EDC/HOBt for indole-3-acetic acid derivatives. CDI generates an active acyl imidazole intermediate that reacts cleanly with amines, often without requiring chromatographic purification.

Protocol: One-Pot Synthesis of N-Substituted Indole-3-Acetamides

Context: This protocol minimizes side reactions common with acid chlorides.

Reagents:

-

Indole-3-acetic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Substituted Aniline/Amine (1.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Catalyst: Pyridine (0.1 equiv) - Optional, speeds up deprotonation

Step-by-Step Workflow:

-

Activation: Dissolve Indole-3-acetic acid in anhydrous MeCN under nitrogen atmosphere. Add CDI portion-wise at 0°C.

-

Intermediate Formation: Stir at room temperature for 1–2 hours. Observation: Evolution of CO

gas indicates formation of the acyl imidazole. -

Coupling: Add the target amine (e.g., 3,4,5-trimethoxyaniline) and catalytic pyridine.

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO

, and brine. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography if high purity (>98%) is required for biological assays.

Synthesis Workflow Diagram

Figure 3: Optimized synthetic workflow using CDI coupling for high-yield amide formation.

Experimental Validation: Tubulin Polymerization Assay

To validate the mechanism described in Section 3, a cell-free fluorescence-based tubulin polymerization assay is the gold standard.

Principle: Fluorescent reporter (DAPI or specific fluorophore) fluorescence increases as it incorporates into polymerizing microtubules. Inhibitors suppress this increase.

Protocol:

-

Preparation: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9) containing 1 mM GTP. -

Treatment: Add test compound (Indole-3-acetamide derivative) at 3 µM, 10 µM, and 30 µM concentrations in a 96-well black plate. Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

-

Initiation: Add Tubulin solution to wells at 4°C.

-

Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

-

Valid Result: The curve for the indole acetamide should mimic Colchicine (flat line or slow rise), significantly lower than the Vehicle Control (sigmoidal rise).

-

Comparative Data Summary

The following table summarizes the biological activity of key indole-3-acetamide derivatives compared to standard care drugs.

| Compound Class | R-Group (Amide N) | Target | IC50 (HeLa) | Mechanism |

| Indole-3-acetamide | 3,4,5-trimethoxyphenyl | Tubulin ( | 0.52 µM | Colchicine Site Binder |

| Indole-3-acetamide | 4-chlorophenyl | 1.09 µM | Enzyme Inhibition | |

| Indole-Polyamine | Spermine conjugate | Bacterial Membrane | 3.12 µM (MIC) | Antibiotic Potentiator |

| Colchicine (Control) | N/A | Tubulin ( | ~0.05 µM | Polymerization Inhibitor |

References

-

Zhang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.[2][3] RSC Medicinal Chemistry. Link

-

Mirzaei, S., et al. (2021).[4] Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity. ACS Omega. Link

-

Cadelis, M. M., et al. (2023).[5] Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants.[5] Antibiotics.[6] Link

-

Verma, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Link

-

BenchChem Technical Report. (2025). Independent Verification of N-substituted Indole Acetamide Derivatives as Tubulin Polymerization Inhibitors. Link

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Predicted NMR spectra of N-cycloheptyl-2-(1H-indol-1-yl)acetamide

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for N-cycloheptyl-2-(1H-indol-1-yl)acetamide . It is designed for medicinal chemists and structural biologists requiring a reference standard for the synthesis and verification of indole-based scaffolds.

The data presented below is synthesized from chem-informatic prediction algorithms (CS ChemDraw, MestReNova), increment-based calculation methods, and experimental validation of structurally analogous N-substituted indole acetamides.

Structural Analysis & Numbering System

Before interpreting the spectra, we must define the atom numbering to ensure precise assignment. The molecule consists of three distinct domains:

-

The Indole Core: An aromatic bicyclic system substituted at the N1 position.

-

The Acetamide Linker: A methylene bridge (

) connecting the indole nitrogen to the amide carbonyl. -

The Cycloheptyl Tail: A seven-membered aliphatic ring attached to the amide nitrogen.

Molecular Structure Diagram

Caption: Atom connectivity showing the N1-indole attachment and the acetamide bridge to the cycloheptyl ring.

Predicted NMR Spectrum (400 MHz, )

The proton NMR spectrum is characterized by three distinct regions: the deshielded aromatic indole protons, the diagnostic methylene singlet of the linker, and the high-field aliphatic cycloheptyl multiplets.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 7.65 | Doublet (d) | 1H | Indole H-4 | Deshielded by aromatic ring current; adjacent to C3a bridgehead. | |

| 7.35 | Doublet (d) | 1H | Indole H-7 | Proximity to N1 lone pair typically causes slight shielding relative to H4, but N-substitution modulates this. | |

| 7.22 | Triplet (td) | 1H | Indole H-6 | Standard aromatic meta/para coupling pattern. | |

| 7.15 | Triplet (td) | 1H | Indole H-5 | Overlaps frequently with H-6; distinguished by 2D COSY. | |

| 7.10 | Doublet (d) | 1H | Indole H-2 | Diagnostic: Characteristic N-pyrrole ring proton. Distinctive small coupling to H-3. | |

| 6.55 | Doublet (d) | 1H | Indole H-3 | Diagnostic: Highly shielded due to electron density richness of the pyrrole ring C3 position. | |

| 5.60 | Broad Doublet (bd) | 1H | Amide NH | Exchangeable. Chemical shift is highly concentration/solvent dependent. | |

| 4.85 | Singlet (s) | 2H | - | Linker | Key Signal: Deshielded by both the Indole Nitrogen and the Carbonyl group. Appears as a sharp singlet. |

| 3.95 | Multiplet (m) | 1H | - | Cycloheptyl C1'-H | Methine proton adjacent to amide nitrogen. |

| 1.90 - 1.80 | Multiplet (m) | 2H | - | Cycloheptyl C2'/C7' | Protons adjacent to the methine; slightly deshielded. |

| 1.65 - 1.40 | Multiplet (m) | 10H | - | Cycloheptyl Bulk | Remaining methylene envelope of the 7-membered ring. |

Technical Commentary

-

The Indole "Fingerprint": The coupling between H-2 (

7.10) and H-3 ( -

The Linker Singlet: The singlet at

4.85 ppm confirms the N-alkylation at position 1. If the alkylation were at C3 (a common side reaction), this signal would be a methine triplet or doublet at a significantly different shift (~3.5-4.0 ppm). -

Solvent Effects: In

, the Amide NH will shift downfield to

Predicted NMR Spectrum (100 MHz, )

The carbon spectrum confirms the backbone skeleton.

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 168.5 | Quaternary (C=O) | Amide Carbonyl | Typical amide region. |

| 136.5 | Quaternary | Indole C7a | Bridgehead carbon adjacent to N1. |

| 128.5 | Quaternary | Indole C3a | Bridgehead carbon. |

| 128.0 | Methine (CH) | Indole C2 | |

| 122.0 | Methine (CH) | Indole C5 | |

| 121.0 | Methine (CH) | Indole C6 | |

| 120.0 | Methine (CH) | Indole C4 | |

| 109.5 | Methine (CH) | Indole C7 | |

| 102.5 | Methine (CH) | Indole C3 | Highly shielded, characteristic of electron-rich C3. |

| 50.5 | Methine (CH) | Cycloheptyl C1' | |

| 49.8 | Methylene ( | Linker | Confirms |

| 35.0 | Methylene ( | Cycloheptyl C2'/C7' | |

| 28.0 | Methylene ( | Cycloheptyl C3'/C6' | |

| 24.0 | Methylene ( | Cycloheptyl C4'/C5' |

Experimental Validation Protocol

To validate these predicted values in the laboratory, the following workflow is recommended. This protocol ensures that the synthesized material is pure and that the NMR data collected is artifact-free.

A. Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard. If solubility is poor, switch to DMSO-d6 . -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

B. 2D NMR Confirmation Logic

To unequivocally assign the structure, run the following 2D experiments:

Caption: Logical workflow for structural verification using 2D NMR correlations.

-

COSY (Correlation Spectroscopy): Look for the cross-peak between

7.10 (H2) and -

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for the linker.

-

The Linker protons (

4.85) should show a strong correlation to the Carbonyl carbon ( -

This proves the

connectivity.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

The Privileged Indole Scaffold in Modern Drug Discovery: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary

The indole nucleus stands as one of the most ubiquitous and privileged heteroaromatic scaffolds in medicinal chemistry[1]. Characterized by its unique physicochemical properties, including hydrogen-bonding potential, π-π stacking capabilities, and bioisosteric versatility, the indole core is a cornerstone in the rational design of targeted therapeutics[2]. This technical whitepaper explores the structural rationale behind indole-based drug design, analyzes FDA-approved indole derivatives, and provides self-validating synthetic protocols for generating this critical pharmacophore.

Structural and Physicochemical Rationale

The indole ring system consists of a benzene ring fused to a nitrogen-containing pyrrole ring[3]. As a Senior Application Scientist, it is crucial to understand why this scaffold is repeatedly selected during lead optimization:

-

Hydrogen Bonding & Electronic Distribution: The indole NH acts as a strong hydrogen bond donor, while the electron-rich π-system of the five-membered ring serves as a π-donor to electrophilic residues within target protein pockets[4].

-

Aromatic Stacking: The planar, 10 π-electron aromatic system facilitates robust π-π stacking (often T-shaped interactions) with aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in the binding sites of kinases and G-protein coupled receptors (GPCRs)[4].

-

Kinase Hinge-Binding: In oncology, the flat indole heterocycle is highly adept at occupying the adenine-binding pocket of ATP-competitive kinases, making it a premier scaffold for tyrosine kinase inhibitors (TKIs)[4].

FDA-Approved Indole Therapeutics: Target Modulation

Over the past decades, the FDA has approved numerous indole-containing drugs spanning oncology, neurology, and inflammatory diseases[1]. The structural versatility allows fine-tuning of potency and selectivity against diverse targets[2].

Table 1: Quantitative & Target Summary of Key FDA-Approved Indole Drugs

| Drug Name | Approval Year | Therapeutic Area | Primary Target | Mechanism of Action / IC50 Context |

| Osimertinib | 2015 | Oncology (NSCLC) | Mutant EGFR (T790M/L858R) | Irreversible covalent TKI (Cys797 binding); IC50 < 1 nM for mutants[4][5]. |

| Panobinostat | 2015 | Oncology (Multiple Myeloma) | Pan-HDAC (Classes I, II, IV) | Zinc-chelating deacetylase inhibitor; Nanomolar potency[6]. |

| Alectinib | 2015 | Oncology (NSCLC) | ALK (Anaplastic Lymphoma Kinase) | Highly selective ALK inhibitor; active against crizotinib-resistant mutants[7]. |

| Indomethacin | 1965 | Anti-inflammatory | COX-1 / COX-2 | Non-selective cyclooxygenase inhibitor blocking prostaglandin synthesis[2]. |

| Vincristine | 1963 | Oncology (Leukemia) | Tubulin | Antimitotic bis-indole alkaloid; inhibits microtubule polymerization[4]. |

Mechanistic Pathway: Osimertinib and EGFR Inhibition

Osimertinib (Tagrisso) exemplifies the rational design of an indole-based covalent inhibitor. It features a 1-methylindole core attached to a pyrimidine ring[8]. The indole moiety aligns perfectly within the hydrophobic pocket of the mutated Epidermal Growth Factor Receptor (EGFR), while the acrylamide side chain acts as a Michael acceptor to form an irreversible covalent bond with the Cys797 residue[8].

Mechanism of action of Osimertinib covalently inhibiting mutant EGFR via Cys797 binding.

Experimental Protocols: Self-Validating Indole Synthesis

To harness the indole scaffold, medicinal chemists rely on robust, scalable synthetic methodologies[9][10]. Below are two foundational protocols, detailed with the mechanistic causality behind each experimental choice to ensure a self-validating workflow.

Protocol A: The Leimgruber-Batcho Indole Synthesis

This method is highly prized for its operational simplicity and functional group tolerance, making it ideal for synthesizing substituted indoles from ortho-nitrotoluenes[9][11].

Step 1: Enamine Formation

-

Reagents: Dissolve 10 mmol of o-nitrotoluene in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition: Add 15 mmol of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine (1 mmol).

-

Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 3–4 hours.

-

Causality & Validation: Why DMF-DMA and pyrrolidine? DMF-DMA provides the essential carbon atom that will become C-2 of the indole ring[9]. Pyrrolidine acts as a nucleophilic catalyst, exchanging with the dimethylamine group of DMF-DMA to form a more reactive intermediate, which rapidly condenses with the acidic methyl group of o-nitrotoluene. The deep red color of the resulting enamine serves as a visual self-validation of successful condensation.

Step 2: Reductive Cyclization

-

Reagents: Concentrate the enamine intermediate in vacuo, then dissolve in 30 mL of methanol.

-

Reduction: Add 10% Pd/C (10 mol%) and place the reaction vessel under a hydrogen atmosphere (balloon pressure).

-

Reaction: Stir at room temperature for 12 hours.

-

Causality & Validation: Why Pd/C and H2? The hydrogenation selectively reduces the nitro group to an aniline derivative. Once the amine is formed, it spontaneously undergoes intramolecular cyclization by attacking the enamine double bond[9]. Subsequent elimination of dimethylamine drives the rearomatization, yielding the thermodynamically stable indole core. Complete consumption of the enamine (monitored by TLC) validates the cyclization.

Protocol B: The Fischer Indole Synthesis

The Fischer synthesis remains one of the most reliable methods for constructing 2,3-disubstituted indoles[10][12].

Step 1: Hydrazone Formation

-

Reagents: Combine 10 mmol of phenylhydrazine and 10 mmol of a ketone (e.g., cyclohexanone) in 20 mL of glacial acetic acid.

-

Reaction: Stir at room temperature for 1 hour to precipitate the phenylhydrazone intermediate.

-

Causality & Validation: Acetic acid provides the mildly acidic environment necessary to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine. The precipitation of the solid hydrazone confirms the completion of this step.

Step 2: Sigmatropic Rearrangement and Cyclization

-

Reagents: Add a Lewis acid catalyst, such as anhydrous Zinc Chloride (ZnCl2, 20 mmol), to the hydrazone mixture.

-

Reaction: Heat the mixture to 100°C for 4 hours.

-

Causality & Validation: Why ZnCl2 and heat? The Lewis acid coordinates to the nitrogen, catalyzing the tautomerization of the hydrazone to an ene-hydrazine. This structural reorganization is the critical prerequisite for the[3,3]-sigmatropic rearrangement, which forms the new C-C bond between the aromatic ring and the aliphatic chain[10]. Subsequent rearomatization and acid-catalyzed elimination of ammonia yield the indole. The evolution of ammonia gas (detectable via damp red litmus paper turning blue) serves as an in-situ validation of the final cyclization step.

Conclusion

The indole scaffold's unique electronic properties and geometric profile make it an indispensable tool in medicinal chemistry. From covalent kinase inhibitors like Osimertinib to epigenetic modulators like Panobinostat, mastering the synthesis and mechanistic application of indole derivatives is essential for the next generation of targeted drug discovery.

References

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. NIH.gov.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.com.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. NIH.gov.

- Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity. NIH.gov.

- Profile of panobinostat and its potential for treatment in solid tumors: an upd

- Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. NIH.gov.

- A review on indole synthesis from nitroarenes: classical to modern approaches. RSC.org.

- Indole synthesis: a review and proposed classific

- Synthesis of Medicinally Important Indole Derivatives: A Review. OpenMedicinalChemistryJournal.com.

- Indole Synthesis: A Review and Medicinal Uses of Their Deriv

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Methodological & Application

Synthesis protocol for N-cycloheptyl-2-(1H-indol-1-yl)acetamide

An Application Note and Synthesis Protocol for: N-cycloheptyl-2-(1H-indol-1-yl)acetamide

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of N-cycloheptyl-2-(1H-indol-1-yl)acetamide, a molecule of interest within medicinal chemistry and drug discovery programs. The indole scaffold is a privileged structure in numerous pharmaceuticals, and its N-functionalization offers a vector for modulating biological activity.[1] This protocol details a robust and reproducible two-part synthetic strategy, beginning with the N-alkylation of indole to produce the key intermediate, 2-(1H-indol-1-yl)acetic acid, followed by a highly efficient amide coupling with cycloheptylamine. We provide not only a step-by-step methodology but also the underlying scientific rationale for procedural choices, a thorough troubleshooting guide, and process visualizations to ensure clarity and success for researchers in the field.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of many FDA-approved drugs.[1] Functionalization of the indole nitrogen (N-1) is a common strategy to explore the structure-activity relationship (SAR) of indole-based compounds. The target molecule, N-cycloheptyl-2-(1H-indol-1-yl)acetamide, combines the indole pharmacophore with a flexible acetamide linker and a lipophilic cycloheptyl group, making it a valuable scaffold for library synthesis and biological screening.

This guide presents a convergent synthetic approach optimized for yield and purity. The strategy hinges on two well-established transformations:

-

N-Alkylation of Indole: The indole nitrogen, while less nucleophilic than the C-3 position, can be selectively alkylated under basic conditions.[2][3]

-

Amide Bond Formation: The use of modern coupling agents provides a reliable method for linking the resulting carboxylic acid intermediate with the desired amine.[4]

Overall Reaction Scheme

Figure 1: Two-step synthesis of N-cycloheptyl-2-(1H-indol-1-yl)acetamide from indole.

Part 1: Synthesis of 2-(1H-Indol-1-yl)acetic acid (Intermediate 2)

This initial phase focuses on the preparation of the key carboxylic acid intermediate. It involves the deprotonation of indole followed by nucleophilic attack on an acetate electrophile, and subsequent saponification.

Materials and Equipment (Part 1)

| Reagent/Solvent | Grade | Supplier | Notes |

| Indole | Reagent (≥99%) | Sigma-Aldrich | - |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle under inert gas. |

| Ethyl bromoacetate | Reagent (≥98%) | Sigma-Aldrich | Lachrymator, handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous (≤0.005% H₂O) | Acros Organics | Use from a sealed bottle. |

| Lithium Hydroxide (LiOH) | Reagent grade | Fisher Scientific | - |

| Tetrahydrofuran (THF) | Reagent grade | VWR | - |

| Methanol (MeOH) | Reagent grade | VWR | - |

| Diethyl Ether (Et₂O) | Reagent grade | VWR | - |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | - | Prepare from concentrated HCl. |

| Round-bottom flasks | - | - | Various sizes (50 mL, 250 mL) |

| Magnetic stirrer & stir bars | - | - | - |

| Nitrogen/Argon line | - | - | For inert atmosphere |

| Syringes and needles | - | - | For reagent transfer |

Step-by-Step Protocol (Part 1)

Step 1.1: Synthesis of Ethyl 2-(1H-indol-1-yl)acetate (Intermediate 1)

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a steady stream of nitrogen.

-

Reagent Addition: Suspend sodium hydride (1.0 eq, 60% dispersion) in anhydrous DMF (50 mL).

-

Indole Addition: Dissolve indole (1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath) over 15 minutes.

-

Scientific Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H (pKa ≈ 17), forming the highly nucleophilic indolide anion. Anhydrous DMF is the solvent of choice due to its polar aprotic nature, which solvates the sodium cation without interfering with the nucleophile.

-

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution will typically become darker.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe over 20 minutes.

-

Causality Note: Adding the electrophile slowly at a reduced temperature helps control the exothermicity of the Sₙ2 reaction and minimizes potential side reactions.

-

-

Reaction Completion & Quench: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding ice-cold water (100 mL).

-

Extraction & Wash: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester. This product is often of sufficient purity for the next step.

Step 1.2: Saponification to 2-(1H-Indol-1-yl)acetic acid (Intermediate 2)

-

Dissolution: Dissolve the crude ethyl 2-(1H-indol-1-yl)acetate (1.0 eq) in a mixture of THF:Methanol:Water (2:1:1 ratio, approx. 100 mL).

-

Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) to the solution and stir vigorously at room temperature for 2-3 hours. [5] * Mechanism Insight: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.

-

Solvent Removal: Remove the organic solvents (THF and Methanol) via rotary evaporation.

-

Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Acidify the solution to a pH of ~2 by the slow addition of 2 M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.

-

Drying: Dry the solid product under vacuum to yield 2-(1H-indol-1-yl)acetic acid as a crystalline solid. [6]

Part 2: Synthesis of N-cycloheptyl-2-(1H-indol-1-yl)acetamide (Final Product)

This final stage employs a standard amide coupling reaction, a cornerstone of modern organic synthesis, to join the carboxylic acid intermediate with cycloheptylamine.

Materials and Equipment (Part 2)

| Reagent/Solvent | Grade | Supplier | Notes |

| 2-(1H-Indol-1-yl)acetic acid | From Part 1 | - | Ensure it is thoroughly dried. |

| Cycloheptylamine | Reagent (≥99%) | Sigma-Aldrich | - |

| EDC·HCl (EDCI) | Reagent grade | Oakwood Chemical | Water-soluble carbodiimide. |

| Hydroxybenzotriazole (HOBt) | Reagent grade | Chem-Impex | Often used hydrated; can be an explosive hazard if fully dehydrated. |

| Diisopropylethylamine (DIPEA) | Reagent (≥99%) | Sigma-Aldrich | Non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | - |

| Saturated NaHCO₃ solution | - | - | Aqueous |

| Silica Gel | 230-400 mesh | - | For column chromatography |

Step-by-Step Protocol (Part 2)

-

Setup: To a 100 mL round-bottom flask, add 2-(1H-indol-1-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (40 mL). Stir to dissolve.

-

Amine Addition: Add cycloheptylamine (1.05 eq) followed by DIPEA (2.5 eq).

-

Scientific Rationale: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.

-

-

Coupling Agent Addition: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

-

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, before the final aminolysis step. 4. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

-

Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cycloheptyl-2-(1H-indol-1-yl)acetamide.

Process and Mechanism Visualizations

Overall Synthesis Workflow

Caption: A flowchart illustrating the major steps in the synthesis protocol.

Mechanism of EDC/HOBt Amide Coupling

Caption: Simplified mechanism of the EDC/HOBt mediated amide coupling reaction.

Troubleshooting and Optimization

| Problem Observed | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1.1 (Alkylation) | Incomplete deprotonation of indole due to wet solvent/reagents. | Ensure DMF is anhydrous and NaH is fresh. Flame-dry all glassware thoroughly. |

| C-3 alkylation as a side reaction. | Maintain a low temperature (0 °C) during the addition of both indole and ethyl bromoacetate to favor N-alkylation. [7] | |

| Incomplete Saponification (Step 1.2) | Insufficient reaction time or stoichiometry of base. | Increase reaction time and monitor by TLC until the starting ester spot disappears. Ensure 3 equivalents of LiOH are used. |

| Low yield in Part 2 (Amide Coupling) | Deactivation of EDC coupling agent by moisture. | Use anhydrous DCM and handle EDC·HCl quickly as it is hygroscopic. |

| Poor activation of the carboxylic acid. | Ensure the stoichiometry of coupling agents (EDC, HOBt) is correct (1.2 eq). Allow sufficient time for activation before the amine fully reacts. | |

| Difficult Purification of Final Product | Presence of N,N'-dicyclohexylurea (DCU) if DCC is used as an alternative. | If using DCC instead of EDC, most DCU can be removed by filtration as it is insoluble in DCM. EDC is recommended as its urea byproduct is water-soluble and easily removed during workup. |

References

- Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. (2025). Journal of Medicinal Chemistry.

- Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. PrepChem.com.

- Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Journal of Saudi Chemical Society.

- Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2)

- 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. ChemicalBook.

- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.

- Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. (2019). Molecules.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry.

- 2-(1H-Indol-1-yl)acetic acid. ChemScene.

- Allen, J. R., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.

- BenchChem. A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)

- N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online.

-

Overman, L. E., et al. Asymmetric Rearrangement of Allylic Trichloroacetimidates: Preparation of (S)-2,2,2-Trichloro-N-(1-propylallyl)acetamide. Organic Syntheses. [Link]

- BenchChem. Technical Support Center: Synthesis of N-[(1H-indol-5-yl)methyl]acetamide.

- 2-(1H-Indol-1-yl)acetic acid. Sigma-Aldrich.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2010). Journal of Organic Chemistry.

- Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (2020). Chemistry – A European Journal.

- A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2011). ARKIVOC.

- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2015). Tetrahedron Letters.

- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

-

PubChem. N-cyclohexyl-2-(1H-indol-3-yl)acetamide. [Link]

- Synthesis and antioxidant properties of 2- (3-(hydroxyimino)methyl)-1H-indol-1- yl)acetamide derivatives. (2025). Journal of the Indian Chemical Society.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. (2025). Journal of Medicinal Chemistry.

- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2020). Sacred Heart University ScholarWorks.

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.

- A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. air.unimi.it [air.unimi.it]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Evaluation of N-cycloheptyl-2-(1H-indol-1-yl)acetamide as a Putative KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

As of the latest literature review, N-cycloheptyl-2-(1H-indol-1-yl)acetamide has not been documented as a validated inhibitor of KRAS G12C. The following application notes and protocols are therefore presented as a comprehensive guide for the initial characterization and validation of this, or structurally related, novel compounds as potential KRAS G12C inhibitors. This document provides the scientific framework and detailed methodologies required to rigorously assess its biochemical and cellular activity.

Introduction: The Challenge and Opportunity of Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, regulating critical signaling pathways involved in cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, and for decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[2][3]

The G12C mutation, where glycine at position 12 is substituted with cysteine, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[4][5] This mutation introduces a reactive cysteine residue that has become the Achilles' heel of this oncoprotein. Covalent inhibitors can now be designed to specifically bind to this mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][6] This breakthrough has led to the development of the first generation of approved KRAS G12C inhibitors, such as sotorasib and adagrasib.[6]

The indole-acetamide scaffold is a versatile starting point for the synthesis of novel bioactive molecules.[7][8] This guide outlines a systematic approach to determine if a novel compound, exemplified by N-cycloheptyl-2-(1H-indol-1-yl)acetamide, possesses the desired inhibitory activity against KRAS G12C.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

KRAS cycles between an active, GTP-bound "on" state and an inactive, GDP-bound "off" state.[2] The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active state and constitutive downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[2][9]

Covalent KRAS G12C inhibitors operate by a specific mechanism: they bind to the inactive, GDP-bound form of the protein.[6] They form an irreversible covalent bond with the thiol group of the mutant cysteine-12, which is located in a region known as the Switch-II pocket (S-IIP).[4][6] This covalent modification traps KRAS G12C in its inactive state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) like SOS1.[2] Consequently, the downstream oncogenic signaling is blocked, leading to an anti-proliferative effect in KRAS G12C-mutant cancer cells.[9][10]

Caption: Mechanism of KRAS G12C inhibition.

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Inhibition

This assay biochemically determines the ability of the test compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS G12C protein.

Principle: The fluorescence of a mant-GTP analog increases significantly upon binding to KRAS. By measuring this fluorescence over time in the presence of a GEF (like SOS1), we can quantify the rate of nucleotide exchange. An effective inhibitor will prevent this exchange, resulting in a lower fluorescence signal.[9]

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 protein (catalytic domain)

-

mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP

-

Test Compound: N-cycloheptyl-2-(1H-indol-1-yl)acetamide, dissolved in 100% DMSO

-

384-well, black, low-volume microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Protocol:

-

Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the DMSO dilutions into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known KRAS G12C inhibitor (e.g., AMG 510) as a positive control.

-

Protein-Inhibitor Pre-incubation: Add a solution of KRAS G12C protein (final concentration e.g., 50 nM) in assay buffer to all wells. Allow the plate to incubate at room temperature for 60 minutes to facilitate covalent binding.

-

Initiation of Nucleotide Exchange: Add a solution containing SOS1 (final concentration e.g., 20 nM) and mant-GTP (final concentration e.g., 200 nM) in assay buffer to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (25°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 60 minutes.

-

Data Analysis:

-

For each concentration, determine the initial rate of the reaction (slope of the linear phase of the fluorescence curve).

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay: Anti-Proliferative Activity in KRAS G12C Mutant Cells

This assay assesses the effect of the compound on the viability and proliferation of a cancer cell line harboring the KRAS G12C mutation.

Principle: Inhibition of the constitutively active KRAS G12C oncoprotein is expected to reduce the proliferation and survival of dependent cancer cells. Cell viability can be quantified using various methods, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[11]

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358 - non-small cell lung cancer)

-

KRAS wild-type cell line for selectivity assessment (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well, white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cells in the 96-well plates at a predetermined density (e.g., 2,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock (ensure final DMSO concentration is ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours (or an empirically determined optimal time) at 37°C, 5% CO₂.

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated wells (100% viability).

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.[11]

-

Target Engagement & Downstream Signaling Assay: p-ERK Inhibition

This assay confirms that the compound engages its target within the cell and inhibits the downstream signaling cascade.

Principle: As ERK is a key downstream effector of the KRAS pathway, inhibiting KRAS G12C should lead to a decrease in the phosphorylation of ERK (p-ERK).[9] This can be measured by Western Blot or a high-throughput method like an AlphaLISA® assay.[11]

Materials:

-

NCI-H358 cell line

-

Test Compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western Blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed NCI-H358 cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of the test compound for a short period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to serve as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal for each sample. Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of inhibition.

Caption: Experimental workflow for inhibitor evaluation.

Data Presentation

Summarize all quantitative data in a clear and structured table to allow for easy comparison of potency and selectivity.

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity |

| KRAS G12C Nucleotide Exchange | NCI-H358 (G12C) | IC₅₀ (WT) / IC₅₀ (G12C) | |

| N-cycloheptyl-2-(1H-indol-1-yl)acetamide | [Insert Value] | [Insert Value] | [Calculate Ratio] |

| AMG 510 (Control) | 8.88[12] | ~10-15[11] | >1000 |

| MRTX849 (Control) | [Insert literature value] | ~10-50[11] | >1000 |

Note: Control values are approximate and may vary based on specific assay conditions.

References

- ACS Publications. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors.

- ResearchGate. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.

- GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier.

- BenchChem. (2025). A Comparative Analysis of KRAS G12C Inhibitors: Efficacy and Mechanistic Insights.

- Patsnap Synapse. (2024). What are KRAS gene inhibitors and how do they work?.

- bioRxiv. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.

- Frontiers. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer.

- SciSpace. (2021). The KRAS-G12C inhibitor: activity and resistance.

- ResearchGate. (n.d.). Mechanism of action of G12C inhibition. KRAS G12C signaling....

- PMC. (n.d.). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients.

- PubMed. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C.

- PMC. (n.d.). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C.

- ResearchGate. (2019). Discovery of N -(1-Acryloylazetidin-3-yl)-2-(1 H -indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C.

- RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

- BenchChem. (2025). Technical Support Center: Synthesis of N-[(1H-indol-5-yl)methyl]acetamide.

- ResearchGate. (2025). Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives.

- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives.

Sources

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalrph.com [globalrph.com]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]

Mechanism of action of N-cycloheptyl-2-(1H-indol-1-yl)acetamide in cancer cells

Application Note: Mechanism of Action of N-cycloheptyl-2-(1H-indol-1-yl)acetamide Scaffolds in Cancer Cells

Part 1: Executive Summary & Compound Profile

Compound Class: N-cycloheptyl-2-(1H-indol-1-yl)acetamide derivatives.[1] Key Exemplar: Epoxykynin (2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-cycloheptylacetamide).[2]